1-(3-Chlorobenzyl)-1H-pyrazol-5-amine

Description

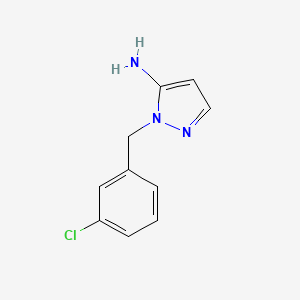

Structure

3D Structure

Properties

IUPAC Name |

2-[(3-chlorophenyl)methyl]pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c11-9-3-1-2-8(6-9)7-14-10(12)4-5-13-14/h1-6H,7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUYDRBEOFXQGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C(=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427864 | |

| Record name | 1-(3-CHLOROBENZYL)-1H-PYRAZOL-5-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956440-15-6 | |

| Record name | 1-(3-CHLOROBENZYL)-1H-PYRAZOL-5-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(3-chlorophenyl)methyl]-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 1-(3-Chlorobenzyl)-1H-pyrazol-5-amine

An In-Depth Technical Guide on the Physicochemical Properties of 1-(3-Chlorobenzyl)-1H-pyrazol-5-amine

Document ID: TGS-CPPA-20260118 Version: 1.0

Abstract

This technical guide provides a comprehensive examination of the core . Designed for an audience of researchers, medicinal chemists, and drug development professionals, this document synthesizes theoretical predictions, data from analogous structures, and rigorous, field-proven experimental protocols. The objective is to deliver a foundational understanding of the molecule's characteristics, which are paramount for its potential application in synthetic chemistry and as a scaffold for novel therapeutic agents. We delve into the structural, spectroscopic, and thermodynamic properties, emphasizing the causality behind experimental design and the importance of self-validating methodologies for ensuring data integrity.

Introduction: The Strategic Importance of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities. Pyrazole derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound, this compound, incorporates several key features: a substituted benzyl group that can influence lipophilicity and metabolic stability, and a primary amine on the pyrazole ring that serves as a crucial handle for further synthetic elaboration.

A precise understanding of this molecule's physicochemical properties is not merely an academic exercise; it is the critical first step in rational drug design. These parameters—including solubility, pKa, and lipophilicity—govern the Absorption, Distribution, Metabolism, and Excretion (ADME) profile, directly impacting bioavailability, efficacy, and potential toxicity. This guide provides the necessary data and protocols to empower researchers in their evaluation of this promising compound.

Molecular Structure and Core Properties

The structural arrangement of this compound dictates its fundamental chemical identity and interactive potential.

-

Molecular Formula: C₁₀H₁₀ClN₃

-

Canonical SMILES: C1=CC(=CC(=C1)Cl)CN2C=CC(=N2)N

Diagram: Annotated Molecular Structure

Caption: 2D structure of this compound.

Summary of Physicochemical Properties

The data presented below combines computationally predicted values, derived from robust algorithms, with qualitative experimental observations typical for this class of compounds. It is imperative that these predicted values are confirmed through rigorous experimentation for any GMP or GLP application.

| Property | Value / Observation | Method | Rationale & Significance |

| Molecular Weight | 207.66 g/mol | Calculation | Foundational for all stoichiometric calculations.[1][2] |

| Boiling Point | 371.2 ± 32.0 °C | Predicted | Indicates thermal stability; useful for purification via distillation if applicable.[2] |

| pKa | 3.63 ± 0.15 | Predicted | Governs the ionization state at physiological pH, impacting solubility and receptor binding.[2] |

| LogP (Octanol/Water) | 2.6 | Computed | A key measure of lipophilicity, predicting membrane permeability and potential for aggregation.[1] |

| Aqueous Solubility | Low | Experimental (Qualitative) | Expected due to the aromatic rings and LogP value. Crucial for formulation and bioavailability. |

| Organic Solubility | Soluble | Experimental (Qualitative) | Readily dissolves in common organic solvents like Methanol, Chloroform, and DMSO.[3] |

Protocols for Experimental Characterization

The trustworthiness of any physicochemical data hinges on the validity of the experimental protocol used. The following sections detail standard, self-validating methodologies for determining the key properties of this compound.

Protocol: Determination of Melting Point (Capillary Method)

Expertise & Causality: The melting point is a rapid and cost-effective indicator of purity. A sharp, well-defined melting range (<2 °C) is characteristic of a highly pure crystalline solid. Impurities introduce defects into the crystal lattice, typically causing a depression and broadening of the melting range. This protocol is designed to minimize thermal lag and ensure accurate observation.

Methodology:

-

Sample Preparation: Ensure the sample is fully dried under vacuum to remove residual solvents. Grind the sample to a fine, uniform powder using an agate mortar and pestle.

-

Capillary Loading: Tightly pack the powdered sample into a sealed-end capillary tube to a height of 2-3 mm. Proper packing is crucial to ensure uniform heat transfer.

-

Apparatus Setup: Place the capillary tube into the heating block of a calibrated digital melting point apparatus.

-

Rapid Ramp: Set an initial rapid heating rate (e.g., 10 °C/min) to approach the expected melting point.

-

Fine Ramp & Observation: Approximately 15 °C below the expected melting point, reduce the heating rate to 1-2 °C/min. This slow rate is essential for the thermometer and the sample to be in thermal equilibrium, preventing overshoot.

-

Data Recording: Record the temperature at which the first drop of liquid is observed (T_onset) and the temperature at which the last solid crystal melts (T_clear). The melting range is reported as T_onset - T_clear.

Diagram: Melting Point Determination Workflow

Sources

A Technical Guide to 1-(3-Chlorobenzyl)-1H-pyrazol-5-amine: A Privileged Scaffold for Kinase Inhibitor Discovery

Abstract: The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its versatile biological activities.[1] Within this class, 5-aminopyrazoles have emerged as particularly fruitful templates for the development of targeted therapeutics, most notably protein kinase inhibitors.[2][3] This guide provides a comprehensive technical overview of 1-(3-Chlorobenzyl)-1H-pyrazol-5-amine, a representative member of this chemical class. We will dissect its chemical identity, outline a robust synthetic pathway, explore its profound implications in drug design based on structure-activity relationship (SAR) studies of close analogs, and propose a workflow for its biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the potential of the 5-aminopyrazole scaffold.

Compound Identification and Physicochemical Properties

Precise identification is the foundation of all subsequent research. This compound is a distinct chemical entity with the key identifiers and computed properties summarized below.

Chemical Structure:

Figure 1: 2D structure of this compound.

Table 1: Core Compound Identifiers and Computed Physicochemical Properties

| Property | Value | Source/Method |

| CAS Number | 956440-15-6 | Chemical Abstract Service |

| Molecular Formula | C₁₀H₁₀ClN₃ | - |

| Molecular Weight | 207.66 g/mol | Computed |

| IUPAC Name | This compound | IUPAC Nomenclature |

| XLogP3 (Predicted) | 2.3 - 2.6 | PubChem[4][5] |

| Hydrogen Bond Donors | 1 (from -NH₂) | Computed |

| Hydrogen Bond Acceptors | 3 (2 from pyrazole N, 1 from -NH₂) | Computed |

| Rotatable Bond Count | 2 | Computed |

| Topological Polar Surface Area | 54.8 Ų | Computed |

Note: Physicochemical properties are computationally predicted based on the structure and may differ from experimental values.

Synthesis and Manufacturing Pathway

The synthesis of 5-aminopyrazoles is well-established, most commonly proceeding via the cyclocondensation of a hydrazine derivative with a β-ketonitrile.[6] This approach offers a convergent and efficient route to the desired heterocyclic core. The proposed synthesis for this compound follows this classical pathway, involving two primary stages: the preparation of the key 3-chlorobenzylhydrazine intermediate and its subsequent reaction with malononitrile dimer (2-aminoprop-1-ene-1,3-dicarbonitrile) or a related three-carbon synthon.

Synthetic Workflow Diagram

The overall synthetic strategy is depicted below.

Caption: Proposed two-stage synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for similar compounds.[6][7] Researchers must ensure all operations are conducted under appropriate safety conditions.

Stage 1: Synthesis of 3-Chlorobenzylhydrazine

-

Hydrazone Formation: To a solution of 3-chlorobenzaldehyde (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until thin-layer chromatography (TLC) indicates complete consumption of the aldehyde.

-

Reduction: Cool the mixture again to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) portion-wise, controlling the temperature.

-

After the addition is complete, stir the reaction at room temperature overnight.

-

Work-up: Quench the reaction by the slow addition of water. Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield crude 3-chlorobenzylhydrazine, which can be used directly or purified by column chromatography.

Stage 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve 3-cyano-3-oxopropanamide (a derivative of β-ketonitrile, 1.0 eq) and 3-chlorobenzylhydrazine (1.0 eq) in absolute ethanol.[8]

-

Catalysis: Add a catalytic amount of a mild acid, such as acetic acid (0.1 eq), to the mixture.

-

Cyclocondensation: Heat the mixture to reflux (approx. 78 °C) and maintain for 6-12 hours. Monitor the reaction progress by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, reduce the solvent volume under vacuum.

-

Purification: Collect the solid product by filtration and wash with cold ethanol. If necessary, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) or purified by flash column chromatography on silica gel to afford the pure this compound.

Self-Validation: The identity and purity of the final compound must be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Role in Medicinal Chemistry and Drug Discovery

The this compound structure contains three key pharmacophoric elements that make it a highly attractive scaffold for drug discovery, particularly in the realm of kinase inhibition.

-

The 5-Aminopyrazole Core: This moiety is a potent "hinge-binder." The pyrazole nitrogen and the exocyclic amine can form a triad of crucial hydrogen bonds with the backbone amide residues of the kinase hinge region, a conserved structural motif in the ATP-binding pocket.[9] This interaction is a primary anchor for many potent kinase inhibitors.

-

The N1-Substituent (3-Chlorobenzyl Group): This group projects into a more variable region of the ATP-binding site, often a hydrophobic pocket. Its size, conformation, and electronic properties are critical determinants of inhibitor potency and selectivity. The chlorine atom can engage in favorable halogen bonding interactions and modulates the lipophilicity of the molecule, impacting cell permeability and metabolic stability.

-

The C3/C4 Positions: While unsubstituted in this parent molecule, these positions are key vectors for optimization. Introducing substituents here can probe additional pockets, enhance selectivity, and fine-tune physicochemical properties. For example, many p38 and JNK inhibitors feature aryl or heteroaryl groups at the C4 position.[10][11]

Structure-Activity Relationship (SAR) Logic Diagram

The following diagram illustrates the key interaction points and vectors for chemical modification based on SAR principles from related aminopyrazole kinase inhibitors.[10][12]

Caption: Key pharmacophoric regions of the aminopyrazole scaffold.

Potential Therapeutic Applications (Inferred from Analogs)

While specific biological data for this compound is not widely published, the extensive literature on closely related 5-aminopyrazole analogs allows for strong inferences about its potential applications.

-

p38 MAP Kinase Inhibition: The 5-aminopyrazole scaffold is a well-validated inhibitor of p38α MAP kinase, a key mediator in inflammatory cytokine production.[11] Analogs have shown potent inhibition of TNFα production in cellular and in vivo models, suggesting potential applications in autoimmune and inflammatory diseases like rheumatoid arthritis.[11][13]

-

JNK Inhibition: Aminopyrazole derivatives have been developed as highly potent and selective inhibitors of c-Jun N-terminal kinase 3 (JNK3), a kinase implicated in neuronal apoptosis and neurodegenerative diseases.[10][12] The planarity of the N-linked phenyl pyrazole system is a key feature for achieving selectivity over other kinases like p38.[10]

-

CDK Inhibition: The aminopyrazole core is also found in inhibitors of Cyclin-Dependent Kinases (CDKs), which are central regulators of the cell cycle.[9] Inhibition of CDKs is a clinically validated strategy in oncology, suggesting this compound could serve as a starting point for developing novel anti-cancer agents.[3]

Proposed Workflow for Biological Evaluation

To assess the potential of this compound as a kinase inhibitor, a tiered screening approach is recommended.

Kinase Inhibition Screening Workflow

Caption: Tiered workflow for kinase inhibitor profiling.

Protocol: In Vitro p38α Kinase Inhibition Assay (Example)

This protocol describes a typical luminescence-based assay to measure the IC₅₀ value against p38α kinase.

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Create a serial dilution series (e.g., 11 points, 1:3 dilution) in a 384-well plate using assay buffer.

-

Prepare a solution of active, recombinant p38α kinase and its specific substrate (e.g., ATF2 peptide) in kinase reaction buffer.

-

Prepare an ATP solution at a concentration equal to the known Km for p38α.

-

-

Kinase Reaction:

-

To the wells containing the compound dilutions, add the kinase/substrate mixture.

-

Allow a brief pre-incubation period (e.g., 15 minutes) at room temperature to permit compound binding.

-

Initiate the kinase reaction by adding the ATP solution to all wells.

-

Incubate the plate at 30 °C for 60 minutes.

-

-

Signal Detection (using a technology like ADP-Glo™):

-

Stop the kinase reaction by adding the ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert the newly generated ADP into ATP, which drives a luciferase-based reaction.

-

Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

-

-

Data Analysis:

-

Read the luminescence on a plate reader.

-

Normalize the data to high (no inhibitor) and low (no enzyme) controls.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Conclusion

This compound represents a foundational molecule built upon the highly validated 5-aminopyrazole scaffold. Its structural features—a potent hinge-binding core and a strategically positioned lipophilic group—make it an exemplary starting point for medicinal chemistry campaigns targeting protein kinases. Drawing from extensive research on its analogs, this compound holds significant potential as a precursor for novel therapeutics in oncology, immunology, and neurodegenerative disorders. The synthetic and evaluative frameworks provided in this guide offer a clear path for researchers to unlock the full potential of this valuable chemical entity.

References

-

Regan, J., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Dawane, B. S., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. Available at: [Link]

-

Tafreshi, N. K., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Journal of Medicinal Chemistry. Available at: [Link]

-

Pietsch, M., et al. (2018). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem. Available at: [Link]

-

Grädler, U., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. Available at: [Link]

-

Mureșan, S., et al. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Available at: [Link]

-

Goldstein, D. M., et al. (2012). 5-Amino-pyrazoles as potent and selective p38α inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Szabo, M., et al. (2011). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry. Available at: [Link]

-

Kumar, A., et al. (2020). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

PubChem. 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. PubChem. Available at: [Link]

-

Ghasemzadeh, M. A., et al. (2022). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Scientific Reports. Available at: [Link]

- Google Patents. (2021). New processes for synthesis of (3-chloro-2-pyridyl)hydrazine. Google Patents.

-

Foubert, K., et al. (2024). Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. Molecules. Available at: [Link]

-

PubChem. 3-[(3-chlorophenyl)methoxy]-1H-pyrazol-5-amine. PubChem. Available at: [Link]

-

MySkinRecipes. 1-(3-Chlorobenzyl)-3-methyl-1h-pyrazol-5-amine. MySkinRecipes. Available at: [Link]

-

Hameed, A. A., et al. (2017). Synthesis of Some New Pyrazolines via One-Pot Three Component Technique and Their Corresponding Thiazole Compounds. Journal of Garmian University. Available at: [Link]

-

Royal Society of Chemistry. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. Available at: [Link]

-

Rapetti, F., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules. Available at: [Link]

-

Abdelgawad, M. A., et al. (2017). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules. Available at: [Link]

- Google Patents. (2011). Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine. Google Patents.

-

Ghaffari, F., et al. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances. Available at: [Link]

-

O'Connor, P. D., et al. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Szałek, A., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules. Available at: [Link]

-

Martínez-Vargas, A., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank. Available at: [Link]

-

ResearchGate. (2019). Chemical structure, physical properties, yield, and biological activities of compounds 9a-r. ResearchGate. Available at: [Link]

-

Baklanov, M., et al. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. Molecules. Available at: [Link]

-

Michael, F. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 4. 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine | C10H10ClN3 | CID 1810630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5-Amino-pyrazoles as potent and selective p38[alpha] inhibitors (Journal Article) | OSTI.GOV [osti.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 1-(3-Chlorobenzyl)-1H-pyrazol-5-amine

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer and anti-inflammatory effects.[1][2] This guide focuses on 1-(3-Chlorobenzyl)-1H-pyrazol-5-amine, a specific derivative whose biological profile is projected based on extensive structure-activity relationship (SAR) data from analogous compounds. The presence of the 5-amino-pyrazole core suggests potent activity as a protein kinase inhibitor, a class of enzymes critical to cellular signaling and frequently dysregulated in diseases like cancer and chronic inflammation.[3][4] The 1-(3-Chlorobenzyl) substitution is anticipated to confer specific interactions within the hydrophobic regions of kinase ATP-binding pockets, potentially enhancing potency and selectivity. This document outlines the hypothesized mechanisms of action, provides detailed experimental protocols for validation, and discusses the critical structural motifs that underpin its predicted biological activity.

Introduction and Chemical Profile

The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This unique structure allows them to act as versatile pharmacophores capable of engaging in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions.[5] The N-unsubstituted pyrazole ring can simultaneously donate and accept hydrogen bonds, a feature that is modified upon substitution at the N1 position, which abolishes its role as a hydrogen bond donor.[5] This adaptability has enabled the development of pyrazole derivatives that target a vast array of proteins, with a particular emphasis on protein kinase inhibition.[6][7]

Chemical Structure of this compound

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₀ClN₃

-

Key Structural Features:

-

5-Aminopyrazole Core: This moiety is critical for biological activity, often acting as a "hinge-binder" in the ATP-binding pocket of protein kinases. The amino group can form key hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP.[3]

-

N1-Substituent (3-Chlorobenzyl Group): The benzyl group serves to orient the molecule within the binding site, while the meta-substituted chlorine atom can engage in specific hydrophobic or halogen-bonding interactions, contributing to binding affinity and selectivity.

-

Unsubstituted C3 and C4 Positions: These positions are available for further chemical modification to optimize pharmacological properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

-

Hypothesized Biological Activities and Mechanisms of Action

Based on its structural similarity to known bioactive molecules, this compound is postulated to be a potent modulator of key cellular signaling pathways, primarily through the inhibition of protein kinases.

Protein Kinase Inhibition

The 5-amino-pyrazole scaffold is a well-established platform for developing potent and selective kinase inhibitors.[3] Kinases regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, making them prime therapeutic targets.

Postulated Mechanism: ATP-Competitive Inhibition

The compound likely functions as a Type I ATP-competitive inhibitor. The 5-amino group on the pyrazole ring is positioned to form one or more hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-lobes. The 3-chlorobenzyl group is projected to occupy the hydrophobic pocket adjacent to the hinge, a region often exploited to achieve selectivity among different kinases.

Caption: Tiered workflow for experimental validation.

Protocol: In Vitro p38α MAP Kinase Inhibition Assay

Principle: This assay measures the ability of the test compound to inhibit the phosphorylation of a substrate peptide (e.g., ATF2) by recombinant human p38α kinase. The amount of phosphorylated substrate is quantified, typically using a fluorescence- or luminescence-based method.

Methodology:

-

Reagent Preparation:

-

Kinase Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.01% Triton X-100, 1 mM DTT.

-

p38α Enzyme: Prepare a working solution of recombinant human p38α in kinase buffer.

-

Substrate: Prepare a working solution of biotinylated ATF2 peptide in kinase buffer.

-

ATP: Prepare a working solution of ATP in kinase buffer. The final concentration should be at or near the Km for p38α (~100 µM) to ensure competitive binding can be detected.

-

Test Compound: Prepare a serial dilution series (e.g., 100 µM to 1 nM) in 100% DMSO, followed by a final dilution into kinase buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of test compound or DMSO vehicle (control) to appropriate wells.

-

Add 10 µL of p38α enzyme solution and incubate for 15 minutes at room temperature to allow compound binding.

-

Initiate the reaction by adding 10 µL of a pre-mixed ATP/Substrate solution.

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction by adding 25 µL of a stop/detection buffer containing EDTA and a phosphorylation-specific antibody (e.g., Eu-labeled anti-phospho-ATF2).

-

-

Data Analysis:

-

Read the plate on a suitable plate reader (e.g., HTRF or AlphaScreen).

-

Calculate the percent inhibition relative to DMSO controls.

-

Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Causality: Using ATP at its Km value ensures sensitivity to competitive inhibitors. The pre-incubation step allows the inhibitor to reach equilibrium with the enzyme before the substrate is introduced, providing a more accurate measure of potency.

Protocol: MTT Cell Proliferation Assay

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Methodology:

-

Cell Culture: Seed cancer cells (e.g., A549 lung carcinoma) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the cells and replace it with 100 µL of medium containing the test compound or vehicle control.

-

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition and Solubilization:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Acquisition: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. [3][8]

Key Structural Drivers of Activity

Caption: Key pharmacophoric features of the molecule.

-

5-Amino Group: Essential for hinge-binding in many kinases. Replacing or moving this group often leads to a significant loss of activity. [3]* N1-Substituent: The size and electronics of this group are critical for selectivity. The 3-chlorobenzyl moiety is a common feature in inhibitors targeting hydrophobic pockets. Modifications here, such as changing the substitution pattern on the phenyl ring (e.g., to 2,4-dichloro or 4-fluoro), can dramatically alter the kinase selectivity profile. [8]* C3/C4 Positions: These positions are often modified to improve physicochemical properties. For instance, adding a small alkyl group at C3 can enhance metabolic stability, while substitution at C4 can modulate solubility and cell permeability.

Data Summary and Future Directions

While specific experimental data for this compound is not publicly available, we can project potential activity based on related compounds.

Table 1: Projected In Vitro Activity Profile

| Assay Target | Predicted IC₅₀ / GI₅₀ | Rationale / Reference Compound Class |

| p38α MAP Kinase | 10 - 200 nM | Based on potent 5-amino-pyrazole inhibitors. [3] |

| RIP1 Kinase | 50 - 500 nM | Based on benzyl-pyrazole derivatives. [8] |

| A549 (Lung Cancer) | 0.5 - 10 µM | General activity of pyrazole-based kinase inhibitors. [9] |

| MCF-7 (Breast Cancer) | 1 - 15 µM | General activity of pyrazole-based kinase inhibitors. [9] |

| COX-2 | > 10 µM | Often a secondary, weaker activity for this scaffold. |

Recommendations for Further Investigation

-

Broad Kinase Profiling: Screen the compound against a large panel of kinases (e.g., >400 kinases) to identify primary targets and assess selectivity.

-

ADME-Tox Profiling: Conduct early-stage in vitro ADME assays (e.g., metabolic stability in liver microsomes, Caco-2 permeability) and cytotoxicity studies in non-cancerous cell lines to assess its drug-like properties.

-

SAR Expansion: Synthesize a focused library of analogs to probe the SAR. Key modifications should include:

-

Varying the substitution on the benzyl ring (fluoro, methyl, methoxy).

-

Introducing small substituents at the C3 position of the pyrazole ring.

-

Replacing the 5-amino group with other hydrogen-bonding moieties.

-

-

In Vivo Efficacy Studies: If potent and selective activity is confirmed in a relevant cellular model (e.g., an inflammatory or cancer model), advance the compound to in vivo efficacy studies in appropriate animal models.

References

- Pargellis, C., et al. (2010). 5-amino-pyrazoles as potent and selective p38α inhibitors. PubMed.

- El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI.

- Ghilane, A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.

- Mickevičius, V., et al. (2024). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK. ResearchGate.

- Ahmad, I., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central.

- Sahu, J. K., et al. (2023). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences.

- Rapetti, F., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. PMC - PubMed Central.

- Arote, R. B., et al. (2023). Pyrazoles as anticancer agents: Recent advances. SRR Publications.

- Rapetti, F., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI.

- Kumar, S., & Sharma, P. (2014). Current status of pyrazole and its biological activities. PMC - PubMed Central.

- El-Sayed, N. N. E., et al. (2016). Anticancer Activities of a Novel Series of Polysubstituted Pyrazole Derivatives linked to Nitrogenous Heterocyclic Ring Systems. ResearchGate.

- Xu, D., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. PubMed.

- Ebenezer, O. A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI.

- Kumar, A., et al. (2024). Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives. NIH.

- Sestili, P., & Fimognari, C. (2014). Anti-tumor activity of non-steroidal anti-inflammatory drugs: cyclooxygenase-independent targets. PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. srrjournals.com [srrjournals.com]

A Technical Guide to the Synthesis, Derivatization, and Application of 1-(3-Chlorobenzyl)-1H-pyrazol-5-amine Derivatives in Drug Discovery

Executive Summary

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the core of a wide array of pharmacologically active compounds.[1] Its derivatives have demonstrated a vast range of biological activities, leading to the development of numerous clinically approved drugs, particularly in oncology.[2][3] This guide focuses on a specific, highly versatile subclass: 1-(3-chlorobenzyl)-1H-pyrazol-5-amine and its analogs. We provide an in-depth exploration of the synthesis of this core structure, strategies for its derivatization, and its application as a potent inhibitor of key protein kinases implicated in cancer and inflammatory diseases. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols to accelerate research and development efforts in this promising area of medicinal chemistry.

Introduction: The Pyrazole Scaffold in Modern Drug Design

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in successful therapeutic agents.[4][5] Its synthetic accessibility and versatile chemical nature allow for precise modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[6] This has led to the successful development of several FDA-approved drugs featuring a pyrazole core, including Crizotinib (an ALK/ROS1/MET inhibitor) and Ruxolitinib (a JAK1/2 inhibitor), underscoring the clinical significance of this scaffold.[6]

The this compound scaffold is of particular interest. The 1-benzyl group serves to occupy hydrophobic pockets in target proteins, a common strategy in kinase inhibitor design.[7] The 3-chloro substituent provides a key electronic and steric feature that can enhance binding affinity and modulate metabolic stability. The 5-amino group is a critical handle for further chemical modification, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR) and optimize drug-like properties.[8] These derivatives have emerged as potent inhibitors of protein kinases, enzymes that are frequently dysregulated in diseases like cancer, making them high-value targets for therapeutic intervention.[1][9]

Core Synthesis Strategies

The synthesis of the this compound core is a foundational step in developing a library of derivatives. The most efficient approach involves the condensation of a substituted hydrazine with a β-ketonitrile, a classic and reliable method for constructing the pyrazole ring.

Protocol 1: Synthesis of this compound

This protocol details a two-step synthesis starting from commercially available reagents.

Step A: Synthesis of (3-Chlorobenzyl)hydrazine

-

Rationale: This step prepares the key N-substituted hydrazine required for pyrazole ring formation. The reduction of the hydrazone is a standard and high-yielding procedure.

-

In a round-bottom flask, dissolve 3-chlorobenzaldehyde (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.2 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 4 hours to form the hydrazone precipitate.

-

Filter the solid, wash with cold ethanol, and dry under vacuum.

-

To a suspension of the dried hydrazone in tetrahydrofuran (THF), add sodium borohydride (2.0 eq) in portions at 0°C.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction by the slow addition of water. Extract the product with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (3-chlorobenzyl)hydrazine, which can be used in the next step without further purification.

Step B: Cyclization to form this compound

-

Rationale: This is the key ring-forming step. 3-Ethoxy-2-propenenitrile serves as the three-carbon electrophilic partner. The use of a base like triethylamine facilitates the condensation and subsequent cyclization.

-

Dissolve (3-chlorobenzyl)hydrazine (1.0 eq) from Step A and 3-ethoxy-2-propenenitrile (1.1 eq) in isopropanol.[10]

-

Add triethylamine (1.5 eq) to the mixture.

-

Heat the reaction mixture to 50°C and stir for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[10]

-

Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure this compound product.[11]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of the core scaffold.

Derivatization and Structure-Activity Relationship (SAR)

The 5-amino group of the core scaffold is an ideal point for derivatization, most commonly through amide bond formation. This allows for the exploration of various substituents to optimize interactions with the target protein.

Protocol 2: Synthesis of an Amide Derivative via Acylation

-

Rationale: This protocol exemplifies the straightforward derivatization of the 5-amino group. HATU is a common and efficient peptide coupling reagent that minimizes side reactions and leads to high yields of the desired amide.

-

In a dry flask, dissolve the desired carboxylic acid (1.1 eq), HATU (1.1 eq), and DIPEA (2.5 eq) in anhydrous DMF.[10]

-

Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

Add a solution of this compound (1.0 eq) in DMF to the activated mixture.

-

Stir the reaction at room temperature for 18 hours or until TLC indicates the consumption of the starting amine.[10]

-

Dilute the reaction mixture with water and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography to obtain the pure N-(1-(3-chlorobenzyl)-1H-pyrazol-5-yl)amide derivative.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the pyrazole scaffold has yielded critical insights into the structural requirements for potent kinase inhibition. The table below summarizes key SAR findings from the literature.[12][13]

| Position of Modification | Structural Change | Impact on Biological Activity | Rationale / Example Target |

| N1-Substituent | Benzyl group with electron-withdrawing groups (e.g., Cl, F) | Often increases potency and metabolic stability.[7] | The benzyl group occupies a hydrophobic pocket, while halogens can form specific halogen bonds or alter electronics. (RIP1 Kinase)[7] |

| C3-Substituent | Small alkyl or aryl groups | Can influence selectivity between different kinases. | Fills a small pocket adjacent to the hinge-binding region. A methyl group is often well-tolerated.[14] |

| C4-Substituent | Bulky aromatic or heterocyclic rings | Can significantly increase potency by accessing adjacent pockets. | A 4-pyridinyl group is known to interact with the hinge region of p38 MAP kinase.[15] |

| C5-Amine Derivatization | Acylation with substituted aryl or heterocyclic groups | Crucial for potency and selectivity; forms key hydrogen bonds and van der Waals interactions. | The amide NH can act as a hydrogen bond donor. The attached group can target solvent-exposed regions or induce specific conformations. (JAKs)[16] |

Pharmacological Profile: Targeting the Human Kinome

The 1-benzyl-1H-pyrazol-5-amine scaffold is exceptionally well-suited to target the ATP-binding site of protein kinases. The pyrazole ring itself often acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the adenine portion of ATP.

Case Study: Inhibition of the JAK/STAT Pathway

The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a central signaling cascade in immunity and cell growth.[16] Its aberrant activation is a driver of myeloproliferative neoplasms and autoimmune diseases.[16] Pyrazole derivatives have been successfully developed as potent JAK inhibitors.[3][16]

Caption: The JAK/STAT signaling pathway and point of inhibition.

A typical 4-amino-(1H)-pyrazole derivative binds to the ATP pocket of JAK, where the pyrazole core interacts with the hinge region.[16] Modifications at the 4-amino position (analogous to our 5-amino position based on numbering) are directed towards the solvent-exposed region, allowing for the optimization of potency and selectivity against different JAK isoforms.[16]

Bioanalytical Evaluation

Assessing the biological activity of newly synthesized compounds is a critical step. Standardized in vitro assays provide quantitative data on target engagement and cellular effects.

Protocol 3: Cell-Based Cytotoxicity (MTT) Assay

This colorimetric assay is a robust method for measuring the antiproliferative effects of compounds on cancer cell lines.[9] It quantifies the metabolic activity of living cells, which is proportional to cell number.

-

Materials:

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

Synthesized pyrazole compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)[11][19]

-

96-well microplates and a microplate reader

-

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[11]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Replace the existing medium with 100 µL of the medium containing the compounds. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).[11][20]

-

Incubation: Incubate the plate for 48-72 hours.[11]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11][19]

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.[11]

-

Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC₅₀ values (the concentration at which 50% of cell growth is inhibited) can be determined by plotting viability against compound concentration.

-

MTT Assay Workflow Diagram

Sources

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. 1-(3-Chlorobenzyl)-3-methyl-1h-pyrazol-5-amine [myskinrecipes.com]

- 15. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

Whitepaper: A Multi-Pronged Strategy for the Identification and Validation of Therapeutic Targets for 1-(3-Chlorobenzyl)-1H-pyrazol-5-amine

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse mechanisms of action. This guide presents a comprehensive, multi-platform strategy for the de-novo identification and validation of therapeutic targets for the novel compound, 1-(3-Chlorobenzyl)-1H-pyrazol-5-amine. Lacking prior biological characterization, this molecule serves as an ideal case study for outlining a systematic workflow that bridges computational prediction with rigorous experimental validation. We detail a logical progression from in silico target fishing and chemical proteomics to direct biochemical and cell-based functional assays. This document is intended for researchers, scientists, and drug development professionals seeking a robust framework for early-stage drug discovery and mechanism of action studies.

Introduction: The Pyrazole Scaffold and the Uncharacterized Potential of this compound

The pyrazole ring system is a cornerstone of modern pharmacology, celebrated for its metabolic stability and versatile synthetic accessibility. This five-membered aromatic heterocycle is a key pharmacophore in drugs spanning multiple therapeutic areas, from the anti-inflammatory celecoxib (a COX-2 inhibitor) to the kinase inhibitor ruxolitinib (a JAK1/2 inhibitor). The specific substitutions on the pyrazole core dictate its spatial arrangement and electronic properties, allowing it to engage a wide variety of biological targets.

The subject of this guide, this compound (hereafter referred to as "CBP5A"), is a novel entity with an unexplored biological profile. Its structure, featuring a 3-chlorobenzyl group at the N1 position and an amine at C5, presents a unique chemical architecture. The absence of existing biological data necessitates a foundational, target-agnostic approach to uncover its therapeutic potential. This document provides the strategic and technical framework for such an endeavor, emphasizing the causality behind experimental choices to ensure a self-validating and scientifically rigorous investigation.

Phase 1: In Silico Target Prediction and Hypothesis Generation

Before committing to resource-intensive wet-lab experiments, a robust in silico analysis can generate a tractable list of high-probability candidate targets. This phase leverages the known chemical space of pyrazole derivatives and the structural features of CBP5A to predict potential protein interactions.

Rationale for a Computationally-Driven Start

A purely experimental, high-throughput screening approach against broad panels can be costly and may yield hits that are difficult to interpret. By starting with computational methods, we can prioritize protein families that are structurally or electronically predisposed to bind pyrazole-like scaffolds. This "target fishing" approach is both efficient and hypothesis-driven.

Methodology: A Triad of Computational Approaches

We recommend a three-pronged computational strategy to build a comprehensive target hypothesis list.

-

Scaffold Similarity Searching: This technique identifies known drugs or bioactive compounds that share the core pyrazole structure of CBP5A. By analyzing the targets of these known compounds, we can infer potential target classes for our novel molecule. Databases such as ChEMBL and PubChem are invaluable for this purpose. For instance, a search for pyrazole-containing kinase inhibitors would reveal common binding motifs and interaction patterns that can be compared to those achievable by CBP5A.

-

Pharmacophore-Based Virtual Screening: A pharmacophore model is an abstract 3D representation of the essential steric and electronic features required for a molecule to interact with a specific target. A model can be generated from CBP5A's structure, defining key features like hydrogen bond donors (the C5-amine), hydrogen bond acceptors (the pyrazole nitrogens), and hydrophobic/aromatic regions (the chlorobenzyl group). This model can then be used to screen 3D structural databases of proteins (e.g., the Protein Data Bank - PDB) to identify proteins with binding pockets that complement the pharmacophore.

-

Reverse Docking: In contrast to traditional virtual screening where a library of compounds is docked to a single target, reverse docking "docks" a single ligand (CBP5A) against a large library of protein structures. This unbiased approach can uncover unexpected interactions and potential off-target effects. The predicted binding affinity (docking score) for each protein is calculated, and the top-scoring hits are prioritized for further investigation.

Workflow for In Silico Target Prediction

Caption: Workflow for computational prediction of CBP5A targets.

Expected Output & Data Summary

The output of this phase is a prioritized list of candidate protein targets. This data should be consolidated into a table for clear review.

| Computational Method | Data Output | Example Inferred Target Class | Primary Strength |

| Scaffold Similarity | List of similar compounds and their known targets | Kinases, GPCRs, Cyclooxygenases | Grounded in known biological activity |

| Pharmacophore Screening | List of proteins with matching binding pockets | Enzymes, Nuclear Receptors | Identifies structural complementarity |

| Reverse Docking | Ranked list of proteins by predicted binding energy | Any protein with a crystal structure | Unbiased, broad screening potential |

Phase 2: Unbiased Experimental Target Identification

While in silico methods provide hypotheses, experimental validation is essential to identify bona fide binding partners in a biological context. We will employ chemical proteomics methods that use the CBP5A molecule itself as a "bait" to capture its interacting proteins directly from cell lysates.

The Principle of Affinity-Based Proteomics

The core principle is to immobilize CBP5A onto a solid support (e.g., Sepharose beads) to create an affinity resin. This resin is then incubated with a complex protein mixture, such as a cell or tissue lysate. Proteins that bind specifically to CBP5A will be "captured" on the resin, while non-binding proteins are washed away. The captured proteins are then eluted and identified using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Detailed Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

Objective: To identify proteins from a human cell lysate that directly bind to CBP5A.

1. Synthesis of Affinity Resin: a. A synthetic chemistry route must be devised to introduce a linker arm onto the CBP5A structure without disrupting its core pharmacophore. The C5-amine is a prime candidate for conjugation. A linker with a terminal carboxylic acid or amine group (e.g., a short PEG linker) is ideal. b. The linker-modified CBP5A is then covalently coupled to NHS-activated Sepharose beads according to the manufacturer's protocol. c. A control resin is prepared by blocking the beads with a small, inert molecule (e.g., ethanolamine) to account for non-specific binding to the matrix itself.

2. Lysate Preparation: a. Culture a relevant human cell line (e.g., HEK293T for general profiling or a specific cancer cell line like A549 if an anti-proliferative effect is suspected) to high density. b. Harvest cells and lyse them in a non-denaturing buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors. c. Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g for 20 minutes at 4°C) to remove cellular debris. The supernatant is the proteome used for the pulldown.

3. Affinity Pulldown: a. Incubate a defined amount of total protein (e.g., 5-10 mg) from the clarified lysate with the CBP5A-affinity resin and the control resin in parallel for 2-4 hours at 4°C with gentle rotation. b. To reduce non-specific binding, a competition experiment should be run in parallel: a third sample containing the CBP5A-affinity resin, lysate, and a high concentration of free, unmodified CBP5A. True binding partners will be outcompeted by the free compound and will not be captured.

4. Washing and Elution: a. Pellet the resins and wash them extensively (e.g., 5 washes) with lysis buffer to remove non-specifically bound proteins. b. Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer) and boiling.

5. Protein Identification by LC-MS/MS: a. Run the eluted proteins a short distance into an SDS-PAGE gel to concentrate the sample. b. Excise the protein band, perform in-gel trypsin digestion, and extract the resulting peptides. c. Analyze the peptides by LC-MS/MS. The resulting spectra are searched against a human protein database (e.g., UniProt) to identify the proteins.

Data Analysis and Hit Prioritization

A true hit is a protein that is:

-

Significantly enriched in the CBP5A-resin pulldown compared to the control resin.

-

Shows significantly reduced binding in the presence of the free CBP5A competitor.

Label-free quantification (LFQ) or isotopic labeling (e.g., SILAC) methods can be used for accurate relative quantification of protein abundance across the different experimental arms.

Caption: Experimental workflow for Affinity Chromatography-Mass Spectrometry.

Phase 3: Target Validation and Mechanistic Elucidation

The candidate proteins identified in Phase 1 and 2 must be validated to confirm a direct, functional interaction with CBP5A. This phase moves from broad screening to focused, hypothesis-testing experiments.

Biochemical Validation: Confirming Direct Interaction

Objective: To confirm a direct, physical interaction between CBP5A and a purified candidate protein and to quantify the binding affinity.

1. Recombinant Protein Expression: Obtain the high-purity, recombinant version of the candidate protein (e.g., a candidate kinase or enzyme) through commercial sources or in-house expression (e.g., in E. coli or baculovirus systems).

2. Isothermal Titration Calorimetry (ITC): ITC is the gold standard for measuring binding thermodynamics. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

3. Surface Plasmon Resonance (SPR): SPR is a highly sensitive, label-free technique for monitoring binding events in real-time. The target protein is immobilized on a sensor chip, and a solution of CBP5A is flowed over the surface. Binding is detected as a change in the refractive index. SPR provides kinetic data, including association (kon) and dissociation (koff) rates, from which the KD can be calculated.

Functional Validation: Assessing Target Modulation

Objective: To determine if the binding of CBP5A to the target protein modulates its biological activity. The specific assay depends on the protein class.

-

For a Kinase Target: A kinase activity assay would be performed. The recombinant kinase, its substrate (e.g., a peptide), and ATP are incubated with varying concentrations of CBP5A. Kinase activity can be measured by quantifying the amount of phosphorylated substrate, often using luminescence-based methods (e.g., ADP-Glo™) or fluorescence polarization. The output is an IC50 value, the concentration of CBP5A required to inhibit 50% of the kinase activity.

-

For a Receptor Target: A radioligand binding assay could be used. Membranes from cells overexpressing the receptor are incubated with a known radiolabeled ligand and varying concentrations of CBP5A. The ability of CBP5A to displace the radioligand is measured, yielding a Ki (inhibition constant).

Cellular Validation: Confirming Target Engagement in a Biological System

Objective: To confirm that CBP5A engages its target in living cells and elicits a downstream functional response.

1. Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method for verifying target engagement in intact cells or tissues. The principle is that a protein becomes more thermally stable when its ligand is bound.

- Protocol: a. Treat intact cells with CBP5A or a vehicle control. b. Heat aliquots of the cells across a temperature gradient. c. Lyse the cells and separate soluble proteins from aggregated, denatured proteins by centrifugation. d. Analyze the amount of soluble target protein remaining at each temperature using Western blotting.

- Result: A positive result is a "thermal shift," where the protein remains soluble at higher temperatures in the CBP5A-treated cells compared to the control, confirming engagement.

2. Downstream Signaling Analysis:

- If the target is part of a known signaling pathway (e.g., the MAPK pathway for a kinase), treat cells with CBP5A and measure the phosphorylation status of downstream pathway components via Western blot. For example, if CBP5A inhibits MEK kinase, a decrease in the phosphorylation of its substrate, ERK, would be expected.

3. Phenotypic Assays:

- Finally, assess the effect of CBP5A on a cellular phenotype relevant to the target's function. If the target is involved in cell proliferation, a cell viability assay (e.g., CellTiter-Glo®) would be appropriate. If it's involved in apoptosis, a caspase activation assay could be used.

// Nodes

Hits [label="Candidate Targets\n(from Phase 1 & 2)", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"];

Biochem [label="Biochemical Validation", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Functional [label="Functional Validation", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Cellular [label="Cellular Validation", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];

ITC_SPR [label="Direct Binding?\n(ITC / SPR)", shape=diamond, style=filled, fillcolor="#E8F0FE", fontcolor="#1967D2"];

Activity [label="Modulates Activity?\n(e.g., Kinase Assay)", shape=diamond, style=filled, fillcolor="#E8F0FE", fontcolor="#1967D2"];

CETSA [label="Engages in Cells?\n(CETSA)", shape=diamond, style=filled, fillcolor="#E8F0FE", fontcolor="#1967D2"];

Signaling [label="Affects Pathway?\n(Western Blot)", shape=diamond, style=filled, fillcolor="#E8F0FE", fontcolor="#1967D2"];

Validated [label="Validated Target", shape=egg, fillcolor="#34A853", fontcolor="#FFFFFF"];

No [label="No", fillcolor="#FCE8E6", fontcolor="#C5221F"];

// Edges

Hits -> Biochem;

Biochem -> ITC_SPR [label="Test"];

ITC_SPR -> Functional [label="Yes"];

ITC_SPR -> No [label="No"];

Functional -> Activity [label="Test"];

Activity -> Cellular [label="Yes"];

Activity -> No [label="No"];

Cellular -> CETSA [label="Test"];

CETSA -> Signaling [label="Yes"];

CETSA -> No [label="No"];

Signaling -> Validated [label="Yes"];

Signaling -> No [label="No"];

}

Caption: Logical flow for the validation of candidate targets.

Conclusion

The journey from a novel chemical structure to a validated therapeutic target is a systematic process of hypothesis generation and rigorous, multi-layered testing. For a compound like this compound, this guide outlines a robust and efficient pathway. By integrating predictive computational modeling with unbiased chemical proteomics and focused biochemical and cellular assays, researchers can confidently identify the mechanism of action and unlock the therapeutic potential of new chemical entities. This framework ensures that experimental choices are logical, and the resulting data is self-validating, forming a solid foundation for any subsequent drug development program.

References

-

Title: The pyrazole scaffold: a versatile building block in medicinal chemistry. Source: RSC Medicinal Chemistry URL: [Link]

-

Title: The Role of Pyrazole in Medicinal Chemistry. Source: Pharmaceuticals (Basel) URL: [Link]

-

Title: ChEMBL: a large-scale bioactivity database for drug discovery. Source: Nucleic Acids Research URL: [Link]

-

Title: Reverse-Docking-Based Target Prediction and Its Application in Drug Discovery. Source: Methods in Molecular Biology URL: [Link]

-

Title: The cellular thermal shift assay for evaluating drug target engagement in cells. Source: Nature Protocols URL: [Link]

Elucidating the Mechanism of Action for 1-(3-Chlorobenzyl)-1H-pyrazol-5-amine: A Strategic Technical Guide

Abstract

This guide provides a comprehensive framework for elucidating the mechanism of action (MOA) of the novel compound, 1-(3-Chlorobenzyl)-1H-pyrazol-5-amine. While specific biological data for this molecule is not yet publicly available, its core 5-aminopyrazole scaffold is prevalent in a significant number of biologically active agents, particularly as inhibitors of protein kinases.[1][2][3][4] Pyrazole-based compounds are known to exhibit a wide range of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial effects, often by targeting key enzymes in cellular signaling pathways.[2][4][5] This document outlines a logical, multi-stage experimental strategy, beginning with scaffold-based hypothesis generation and proceeding through target identification, validation, and cellular pathway analysis. The protocols and rationale described herein are designed to provide researchers and drug development professionals with a robust, self-validating system for characterizing this and similar novel chemical entities.

Introduction and Scaffold-Based Hypothesis

The compound this compound belongs to the 5-aminopyrazole class of heterocyclic compounds. This structural motif is a well-established "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets.[4] A significant body of literature demonstrates that 5-aminopyrazole derivatives frequently function as competitive inhibitors of protein kinases, targeting the ATP-binding site.[3][4] These kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[6]

Therefore, our primary working hypothesis is:

Hypothesis: this compound acts as an inhibitor of one or more protein kinases, leading to the modulation of downstream signaling pathways and resulting in a measurable cellular phenotype.

This guide will systematically detail the process of testing this hypothesis, from initial broad screening to precise molecular interaction analysis.

Overall Strategy for MOA Elucidation

A successful MOA study requires a phased approach, where each stage builds upon the last to create a cohesive and validated understanding of the compound's biological activity. Our proposed workflow integrates computational, biochemical, and cell-based assays.

Caption: Overall workflow for elucidating the mechanism of action.

Phase 1: Target Discovery and Biochemical Validation

The initial phase aims to identify the most probable kinase targets and confirm direct, quantifiable inhibition in a purified system.

Broad Kinase Panel Screening

Rationale: The most efficient method for initial target discovery is to screen the compound against a large, representative panel of human kinases. This provides an unbiased view of its selectivity profile and identifies primary candidates for further investigation.[7]

Protocol: Kinome-Wide Binding Assay (e.g., DiscoverX KINOMEscan™)

-

Compound Preparation: Solubilize this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

-

Screening Concentration: Submit the compound for screening at a standard concentration (e.g., 1 µM or 10 µM) against a panel of over 400 human kinases.

-

Assay Principle: The assay typically measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to each kinase. The amount of kinase bound to the solid support is measured, often via quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.

-

Data Analysis: Results are usually reported as "% Control" or "% Inhibition". A lower percentage signifies stronger binding and inhibition. Hits are defined as kinases showing significant inhibition (e.g., >90% inhibition).

Biochemical IC50 Determination

Rationale: Once primary targets are identified from the broad screen, it is essential to determine the potency of inhibition using a direct enzymatic assay.[8] This will generate an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%), a key metric for ranking hits and guiding further studies.[8]

Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™ or Z'-LYTE™)

-

Reagents: Obtain recombinant purified kinase, its specific peptide substrate, and ATP.

-

Compound Dilution: Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilutions starting from 100 µM).

-

Reaction Setup: In a multi-well plate, combine the kinase and the test compound in assay buffer and incubate for a defined period (e.g., 15 minutes) to allow for binding.

-

Initiate Reaction: Add the substrate/ATP mixture to start the kinase reaction. Incubate at the optimal temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

-

Detection: Add the detection reagent (e.g., ADP-Glo™ reagent, which measures ADP production as a proxy for kinase activity). Measure the luminescent or fluorescent signal.

-

Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.

| Hypothetical Target | Binding Affinity (% Ctrl @ 1µM) | Biochemical IC50 (nM) |

| Aurora Kinase A | 2.5% | 75 |

| FGFR2 | 8.1% | 210 |

| VEGFR2 | 35.6% | 1,500 |

| p38α MAPK | 41.2% | > 5,000 |

Table 1: Example data from initial target discovery, prioritizing Aurora Kinase A and FGFR2.

Phase 2: Cellular Target Engagement and Pathway Analysis

This phase confirms that the compound engages its intended target within a live cell and characterizes the immediate downstream consequences.

Cellular Target Engagement

Rationale: A compound potent in a biochemical assay may not be effective in a cellular context due to poor permeability or rapid efflux. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in intact cells or cell lysates by measuring the thermal stabilization of the target protein upon ligand binding.[9]

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Culture a relevant cell line (e.g., a cancer cell line known to be dependent on Aurora Kinase A) and treat with either vehicle (DMSO) or a saturating concentration of this compound (e.g., 10x biochemical IC50).

-

Thermal Challenge: Aliquot the treated cells and heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

-

Cell Lysis & Protein Separation: Lyse the cells and separate the soluble protein fraction (containing folded, stable protein) from the precipitated fraction by centrifugation.

-

Detection: Analyze the amount of the target protein (e.g., Aurora Kinase A) remaining in the soluble fraction for each temperature point using Western blotting or ELISA.

-

Data Analysis: Plot the amount of soluble target protein against temperature. A positive result is a shift of the melting curve to a higher temperature in the drug-treated samples compared to the vehicle control, indicating target stabilization.

Target Phosphorylation and Downstream Signaling

Rationale: For a kinase inhibitor, successful target engagement should lead to a decrease in the phosphorylation of the kinase itself (for autophosphorylation) or its known substrates.[10] Analyzing these phosphorylation events provides direct evidence of the compound's mechanism in a biological context.[11]

Protocol: Western Blot for Phospho-Proteins

-

Cell Treatment: Treat cells with a dose-response of the compound for a specific time (e.g., 1-4 hours). Include appropriate positive and negative controls.[10]

-

Protein Extraction: Lyse the cells and quantify total protein concentration.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membranes with primary antibodies specific for the phosphorylated form of the target (e.g., anti-phospho-Aurora A (Thr288)) and its direct substrate (e.g., anti-phospho-Histone H3 (Ser10)). Also probe for the total protein levels of each target as a loading control.

-

Detection and Analysis: Use a chemiluminescent or fluorescent secondary antibody for detection. Quantify band intensities to determine the change in phosphorylation relative to total protein levels.

Caption: Hypothesized signaling pathway for an Aurora Kinase A inhibitor.

Phase 3: Phenotypic Confirmation and Selectivity

The final phase connects the molecular mechanism to a cellular outcome and assesses the compound's specificity.

Cell-Based Phenotypic Assays

Rationale: Based on the identified target and pathway, specific cellular phenotypes can be predicted. For an Aurora Kinase A inhibitor, expected outcomes include cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.

Protocol: Cell Viability and Apoptosis Assays

-

Cell Viability (e.g., CellTiter-Glo®):

-

Plate cells in a 96-well plate and treat with a dose-response of the compound for 72 hours.

-